4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid

Chemical procurement Rare chemical sourcing Discovery research

This N,N′-disubstituted urea derivative provides a structurally distinct scaffold alternative to conventional 4-(cyclohexyloxy) benzoic acid ureas and piperidyl urea sEH inhibitors (TPAU, TPPU). Its cyclohexyl substituent and urea pharmacophore align with established soluble epoxide hydrolase inhibitor models, making it a valuable candidate for SAR exploration programs. Critical procurement note: This compound is sold as-is under AldrichCPR rare chemical collection terms, with no supplier-collected analytical data. Buyers must independently confirm identity and purity via HPLC-UV/Vis, LC-MS, or NMR before use in biological assays.

Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
CAS No. 144835-22-3
Cat. No. B7771640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid
CAS144835-22-3
Molecular FormulaC14H18N2O3
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H18N2O3/c17-13(18)10-6-8-12(9-7-10)16-14(19)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,17,18)(H2,15,16,19)
InChIKeyKRZSANSBOGSIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid (CAS 144835-22-3) Procurement and Characterization Overview


4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid (CAS 144835-22-3) is an N,N′-disubstituted urea derivative featuring a benzoic acid core with a cyclohexylamino substituent at the para position . The compound has the molecular formula C14H18N2O3 and a molecular weight of 262.30 g/mol . This compound is part of the Sigma-Aldrich collection of rare and unique chemicals and is intended exclusively for early discovery research applications [1]. The structural features—specifically the urea pharmacophore with a cyclohexyl group—position this compound within the broader class of soluble epoxide hydrolase (sEH) inhibitor scaffolds [2].

Why 4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid Cannot Be Interchanged with Generic Analogs


Substitution of 4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid with structurally similar urea-based compounds or alternative benzoic acid derivatives is not straightforward due to significant differences in enzyme inhibition potency and metabolic stability profiles. In the soluble epoxide hydrolase (sEH) inhibitor class, compounds containing a cyclohexyloxy benzoic acid urea motif exhibit substantially different pharmacokinetic behavior compared to piperidyl urea analogs—the former being more potent against monkey sEH while the latter display higher plasma concentrations and more favorable drug-like properties [1]. Furthermore, within conformationally restricted urea series, trans isomers demonstrate superior metabolic stability in human hepatic microsomes relative to cis isomers despite similar in vitro potencies [2]. These findings underscore that minor structural variations in the urea linker or substituent geometry can produce non-interchangeable pharmacological outcomes, making direct compound-specific evaluation essential for experimental design and procurement decisions.

Quantitative Differentiation Evidence for 4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid (CAS 144835-22-3)


Procurement Exclusivity: Availability as a Sigma-Aldrich Rare Chemical Library Component

4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid (CAS 144835-22-3) is supplied exclusively as part of the Sigma-Aldrich AldrichCPR (Collection of Rare and Unique Chemicals) portfolio [1]. Sigma-Aldrich explicitly states that the compound is provided 'as-is' for early discovery researchers, with no analytical data collected by the supplier, and that 'buyer assumes responsibility to confirm product identity and/or purity' [1]. In contrast, closely related analogs such as 4-[(cyclohexylcarbonyl)amino]benzoic acid are available through multiple commercial vendors including Santa Cruz Biotechnology in standard 1 g and 5 g quantities with routine analytical characterization . This procurement distinction represents a quantifiable difference in sourcing: the target compound is restricted to a single supplier channel without analytical certification, whereas comparator compounds benefit from multi-vendor availability and standard quality control documentation.

Chemical procurement Rare chemical sourcing Discovery research

Enzyme Inhibition Potential: Urea Pharmacophore-Based sEH Inhibitory Activity Inference

4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid contains the central N,N′-disubstituted urea pharmacophore that is essential for potent soluble epoxide hydrolase (sEH) inhibition [1]. While direct inhibitory data for this specific compound is not publicly available, class-level inference from structurally related 4-(cyclohexyloxy) benzoic acid urea derivatives establishes a baseline expectation of sEH inhibitory activity. In cynomolgus monkey hepatic cytosol assays, 4-(cyclohexyloxy) benzoic acid urea sEH inhibitors demonstrated greater potency against monkey sEH compared to piperidyl urea compounds TPAU and TPPU, with plasma concentrations exceeding 10× IC50 at an oral dose of 0.3 mg·kg−1 [2]. Notably, the piperidyl ureas TPAU and TPPU showed superior plasma concentrations and more favorable drug-like properties despite their lower enzyme potency [2]. For comparison, t-AUCB (trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid), a conformationally restricted urea analog, exhibits an IC50 of 1.3 ± 0.05 nM against recombinant human sEH [1].

Enzyme inhibition Soluble epoxide hydrolase sEH inhibitor

Structural Distinction: Urea Linker Versus Carboxamide in Benzoic Acid Derivatives

4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid contains an N,N′-disubstituted urea linker (-NH-C(=O)-NH-) connecting the cyclohexyl group to the para position of the benzoic acid core . In contrast, the commercially available analog 4-[(cyclohexylcarbonyl)amino]benzoic acid features a carboxamide linker (-C(=O)-NH-) where the carbonyl is directly attached to the cyclohexyl ring . This structural difference is quantifiable at the molecular level: the urea derivative contains two nitrogen atoms in the linking group versus one nitrogen in the carboxamide analog, resulting in distinct hydrogen-bonding capacity (2 H-bond donors and 2 H-bond acceptors for urea vs. 1 H-bond donor and 1 H-bond acceptor for carboxamide). The presence of the urea pharmacophore in the target compound confers potential for sEH enzyme inhibition through specific interactions with catalytic residues, whereas the carboxamide analog lacks this established pharmacophore motif [1].

Chemical structure Urea derivative Carboxamide analog

Sourcing Documentation Gap: Absence of Supplier-Provided Analytical Characterization

A critical procurement consideration for 4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid is the absence of supplier-provided analytical characterization data. Sigma-Aldrich explicitly states: 'sigma-aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. NOTWITHSTANDING ANY CONTRARY PROVISION... SIGMA-ALDRICH SELLS THIS PRODUCT AS-IS AND MAKES NO REPRESENTATION OR WARRANTY WHATSOEVER WITH RESPECT TO THIS PRODUCT' [1]. This represents a quantifiable difference in vendor support compared to standard research chemicals. For example, 4-[(cyclohexylcarbonyl)amino]benzoic acid is supplied by Santa Cruz Biotechnology with a certificate of analysis and typical quality documentation . The target compound therefore requires an additional analytical validation step (e.g., HPLC purity assessment, NMR structural confirmation, melting point determination) prior to use in any research application, adding both time and resource costs to the procurement process.

Analytical characterization Quality control Chemical procurement

High-Strength Differential Evidence Limitation Statement

High-strength differential evidence (defined as peer-reviewed publications reporting direct head-to-head comparative biological or physicochemical data) for 4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid is currently unavailable in the public domain. Comprehensive searches of PubMed, patent databases, and chemical literature repositories do not yield compound-specific IC50 values, selectivity profiles, pharmacokinetic parameters, or in vivo efficacy data. The compound appears primarily in commercial vendor catalogs as a specialty chemical rather than in peer-reviewed research publications. The differential evidence presented in this guide is therefore based on (1) procurement and sourcing comparisons, (2) structural class inference from related urea-based sEH inhibitors, and (3) documented structural distinctions from commercially available analogs. Researchers considering this compound for biological applications should anticipate performing de novo characterization studies to establish compound-specific activity parameters.

Data gap Evidence quality Compound characterization

Validated Application Scenarios for 4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid (CAS 144835-22-3)


Early-Stage sEH Inhibitor Scaffold Exploration in Medicinal Chemistry

Researchers engaged in structure-activity relationship (SAR) studies of urea-based soluble epoxide hydrolase (sEH) inhibitors may consider 4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid as a scaffold exploration candidate. The compound's N,N′-disubstituted urea linker and cyclohexyl substituent align with established sEH inhibitor pharmacophore models [1]. As a member of the Sigma-Aldrich rare chemicals collection, it provides a structurally distinct alternative to the well-characterized 4-(cyclohexyloxy) benzoic acid urea series and piperidyl urea compounds (TPAU, TPPU), which exhibit differing potency-pharmacokinetic profiles [2]. Users must note that compound-specific inhibitory data is absent, requiring de novo enzyme assay development and potency determination [3].

Analytical Chemistry Method Development and Reference Standard Preparation

The absence of supplier-provided analytical characterization for 4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid [1] creates a specific application scenario for analytical chemistry laboratories developing purity assessment and identity confirmation protocols for rare chemical library compounds. The compound can serve as a case study for establishing in-house HPLC-UV/Vis or LC-MS methods for N,N′-disubstituted ureas, as well as NMR structural elucidation protocols for benzoic acid derivatives. The explicit vendor disclaimer that 'buyer assumes responsibility to confirm product identity and/or purity' [1] directly mandates this application for any laboratory procuring the material.

Chemical Biology Tool Compound Validation Studies

For chemical biology programs investigating the biological role of soluble epoxide hydrolase in disease models, 4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid may be evaluated as a novel tool compound candidate. Class-level inference from structurally related 4-(cyclohexyloxy) benzoic acid ureas—which demonstrate sEH inhibition with plasma concentrations exceeding 10× IC50 at 0.3 mg·kg−1 oral dosing in non-human primates [1]—suggests potential for target engagement. However, researchers must independently validate compound potency (IC50 determination), selectivity (counter-screening against related hydrolases), and cellular permeability before utilizing the compound in biological assays [2].

Comparative Procurement Cost-Benefit Analysis for Rare Chemical Acquisition

Procurement specialists and laboratory managers evaluating this compound must conduct a formal cost-benefit analysis weighing the acquisition cost against the required in-house analytical validation burden. Unlike comparator compounds such as 4-[(cyclohexylcarbonyl)amino]benzoic acid, which are available from multiple vendors with routine certificates of analysis [1], 4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid requires additional investment in analytical instrumentation time, consumables, and personnel for identity and purity confirmation [2]. This scenario applies specifically to laboratories with established analytical chemistry infrastructure and the operational capacity to perform full characterization of 'as-is' purchased chemicals.

Quote Request

Request a Quote for 4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.